9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-
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Overview
Description
9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]- is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position and a 2-chloroethoxy methyl group at the 9-position of the carbazole ring. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 9H-carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at room temperature to yield 3-bromo-9H-carbazole . The subsequent step involves the reaction of 3-bromo-9H-carbazole with 2-chloroethanol in the presence of a base such as potassium carbonate to introduce the 2-chloroethoxy methyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The carbazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Potassium Carbonate:
Palladium Catalysts: Used in coupling reactions.
Major Products Formed:
Substituted Carbazoles: Formed through nucleophilic substitution.
Oxidized or Reduced Carbazoles: Formed through oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]- has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Used in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]- is largely dependent on its application. In organic electronics, its role as a building block influences the electronic properties of the final material. In pharmaceuticals, the compound’s mechanism would involve interactions with specific molecular targets, potentially affecting biological pathways .
Comparison with Similar Compounds
3-Bromo-9-methyl-9H-carbazole: Similar in structure but lacks the 2-chloroethoxy methyl group.
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Contains a bis-carbazole structure with a bromine atom.
9H-Carbazole, 9,9’-(2-bromo-1,3-phenylene)bis-: Another bis-carbazole derivative with a bromine atom.
Uniqueness: The presence of both the bromine atom and the 2-chloroethoxy methyl group in 9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]- provides unique reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable component in material science.
Properties
CAS No. |
832690-98-9 |
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Molecular Formula |
C15H13BrClNO |
Molecular Weight |
338.62 g/mol |
IUPAC Name |
3-bromo-9-(2-chloroethoxymethyl)carbazole |
InChI |
InChI=1S/C15H13BrClNO/c16-11-5-6-15-13(9-11)12-3-1-2-4-14(12)18(15)10-19-8-7-17/h1-6,9H,7-8,10H2 |
InChI Key |
GVFDDNLXOVKBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2COCCCl)C=CC(=C3)Br |
Origin of Product |
United States |
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